molecular formula C10H9NO4 B12858744 Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Cat. No.: B12858744
M. Wt: 207.18 g/mol
InChI Key: JELJAHRFWBXQQI-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is a chemical compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- typically involves the reaction of benzoic acid derivatives with oxazolidinone precursors. One common method is the condensation reaction between benzoic acid and 2-oxo-4-oxazolidinone under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

Molecular Formula: C10H9N2O3
Molecular Weight: 205.19 g/mol
IUPAC Name: Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

The compound features an oxazolidinone moiety, which is known for its antibiotic properties, particularly against Gram-positive bacteria. The structural characteristics of this compound suggest a potential for diverse biological activities.

The biological activity of benzoic acid derivatives often involves interaction with specific molecular targets. The oxazolidinone structure is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the formation of the initiation complex in translation. This mechanism is similar to that of established antibiotics such as linezolid .

Antimicrobial Properties

Research indicates that benzoic acid, 3-(2-oxo-4-oxazolidinyl)- exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of oxazolidinone derivatives against strains such as Haemophilus influenzae and Moraxella catarrhalis, suggesting that this compound could be a valuable candidate in treating infections caused by resistant bacterial strains .

Antioxidant Activity

In addition to antimicrobial effects, benzoic acid derivatives have been investigated for their antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that the compound may enhance cellular antioxidant defenses by modulating pathways involved in oxidative stress response .

Cytotoxic Effects

The cytotoxicity profile of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- has been evaluated in several cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is particularly beneficial for developing targeted cancer therapies .

Case Studies

  • Antimicrobial Efficacy Study : A clinical study assessed the efficacy of benzoic acid derivatives in treating skin infections caused by resistant bacteria. The study found a significant reduction in bacterial load among patients treated with formulations containing the compound compared to controls .
  • Cancer Cell Line Study : In a comparative analysis of various benzoic acid derivatives on Hep-G2 (liver) and A2058 (melanoma) cell lines, benzoic acid, 3-(2-oxo-4-oxazolidinyl)- showed a notable decrease in cell viability at concentrations as low as 5 μM, indicating its potential as an anti-cancer agent .

Comparative Analysis

Property Benzoic Acid, 3-(2-oxo-4-oxazolidinyl)- Linezolid Other Benzoic Acid Derivatives
Molecular Weight 205.19 g/mol337.37 g/molVaries
Antimicrobial Activity Broad spectrum (Gram-positive & negative)Primarily Gram-positiveVaries
Cytotoxicity Low in normal cellsModerateVaries
Mechanism of Action Ribosomal inhibitionRibosomal inhibitionVaries

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-(2-oxo-1,3-oxazolidin-4-yl)benzoic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)7-3-1-2-6(4-7)8-5-15-10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13)

InChI Key

JELJAHRFWBXQQI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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